(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dimethylphenyl)propanoic acid
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Overview
Description
(3S)-3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a 2,4-dimethylphenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 2,4-dimethylphenyl group: This can be achieved through Friedel-Crafts alkylation of benzene derivatives.
Introduction of the Fmoc protecting group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Coupling reactions: The final coupling of the protected amino acid with the 2,4-dimethylphenyl group is carried out using peptide coupling reagents like HATU or EDCI.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S)-3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amino acid, which can then participate in various biochemical pathways. The compound may act as an inhibitor or modulator of enzymes by binding to their active sites and altering their activity.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
tert-Butylamine: An aliphatic primary amine used in various organic syntheses.
4-Methoxyphenethylamine: A compound used in the synthesis of pharmaceuticals and other organic molecules.
Uniqueness
(3S)-3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to its combination of a 2,4-dimethylphenyl group and an Fmoc-protected amino acid. This structure provides specific reactivity and stability, making it valuable in synthetic chemistry and biochemical research.
Properties
Molecular Formula |
C26H25NO4 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
(3S)-3-(2,4-dimethylphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)24(14-25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 |
InChI Key |
YKRZCMFXUVROBR-DEOSSOPVSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origin of Product |
United States |
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